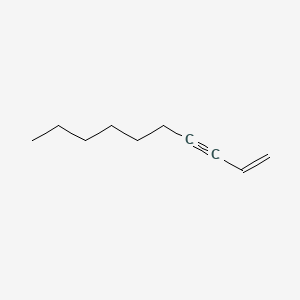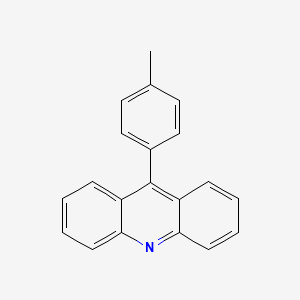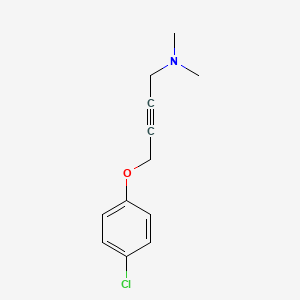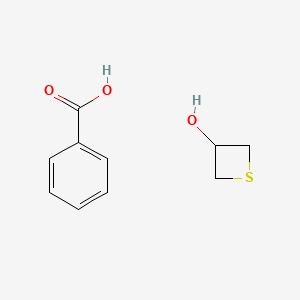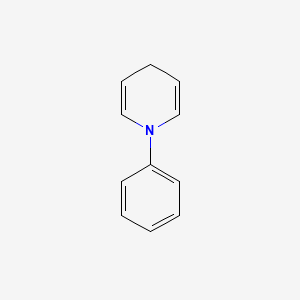
1-Phenyl-1,4-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1,4-dihydropyridine is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds. The phenyl group attached to the 1-position of the dihydropyridine ring enhances its chemical properties and biological activities. Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydropyridine can be synthesized through various methods, with the Hantzsch reaction being one of the most common. This reaction involves the cyclocondensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol or acetic acid .
Another method involves the use of solvent-free conditions with a heterogeneous catalyst, such as magnesium ferrite nanoparticles. This approach offers advantages such as shorter reaction times, higher yields, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of this compound can yield tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-Phenyl-1,4-dihydropyridine has a wide range of applications in scientific research:
Mecanismo De Acción
1-Phenyl-1,4-dihydropyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Comparación Con Compuestos Similares
1-Phenyl-1,4-dihydropyridine can be compared with other dihydropyridines, such as nifedipine, amlodipine, and nicardipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . For example, amlodipine has a longer half-life and is used for chronic hypertension management, while nifedipine is used for acute angina relief .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
- Felodipine
This compound stands out due to its unique phenyl substitution, which can influence its binding affinity and selectivity for calcium channels .
Propiedades
Número CAS |
34865-02-6 |
|---|---|
Fórmula molecular |
C11H11N |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-phenyl-4H-pyridine |
InChI |
InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2 |
Clave InChI |
YAZSOZFBCRSYAA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CN(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




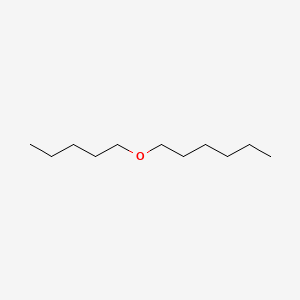
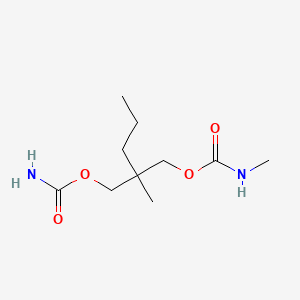
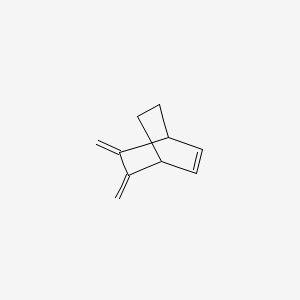
![7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-ylurea](/img/structure/B14686255.png)
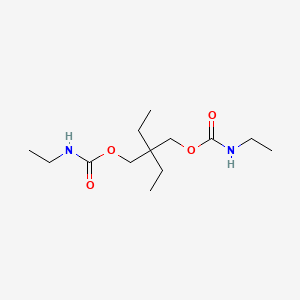

![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
